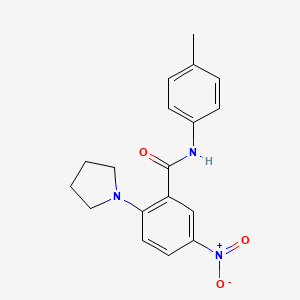
N-(4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide
Vue d'ensemble
Description
N-(4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide is a compound that can be categorized within the realm of organic chemistry, specifically within the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry due to their bioactivity. This compound, given its structural features, may hold potential in various pharmacological or material science applications, excluding its use as a drug or its dosages and side effects.
Synthesis Analysis
The synthesis of closely related benzamide compounds often involves multi-step organic reactions, starting from basic aromatic or nitroaromatic compounds. For example, a similar compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, was synthesized through a series of reactions including amidation, nitration, and reduction steps (Zhou et al., 2008). These processes might mirror the complexity involved in synthesizing this compound, highlighting the importance of precise control over reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by X-ray diffraction and spectroscopic methods such as NMR and FTIR. These techniques allow the determination of the crystalline structure and confirmation of the functional groups present in the molecule. For instance, a study on a similar compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, provided insights into its crystal structure and electronic properties through X-ray diffraction and Hirshfeld surface analysis (Moreno-Fuquen et al., 2021). These analyses can be critical for understanding the molecular interactions and stability of this compound.
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions, depending on the functional groups present. The nitro group in this compound suggests it could participate in reduction reactions or act as an electrophile in aromatic substitution reactions. The amide linkage is typically resistant to hydrolysis under mild conditions, providing stability to the molecule under physiological conditions.
Physical Properties Analysis
The physical properties of a compound like this compound, including melting point, solubility, and crystallinity, depend on its molecular structure. For example, the presence of nitro and amide groups can influence its solubility in various solvents and its melting point. A closely related study on the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide revealed insights into its crystallinity and intermolecular interactions, which directly affect its physical properties (Saeed et al., 2008).
Propriétés
IUPAC Name |
N-(4-methylphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-4-6-14(7-5-13)19-18(22)16-12-15(21(23)24)8-9-17(16)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZODUIYFMRQTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4022889.png)
![6-({[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4022908.png)
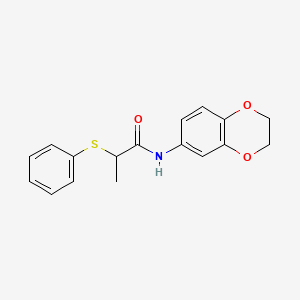
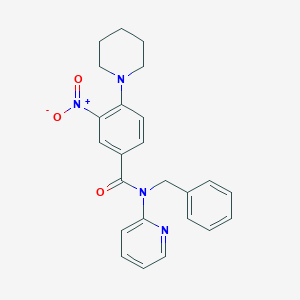
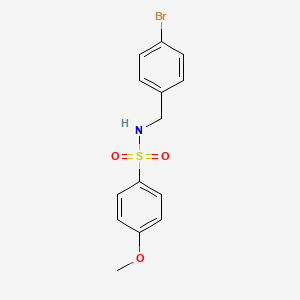
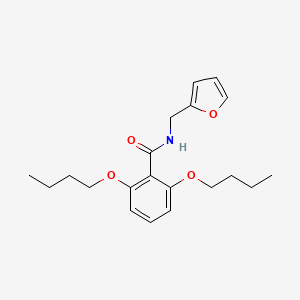
![N-[1,3-benzodioxol-5-yl(2-hydroxy-1-naphthyl)methyl]-3-phenylpropanamide](/img/structure/B4022935.png)

![4-{1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B4022942.png)
![1-(2-furylmethyl)-2-imino-8-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4022946.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]pyrimidine](/img/structure/B4022951.png)
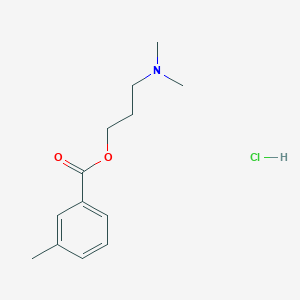

![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4022982.png)